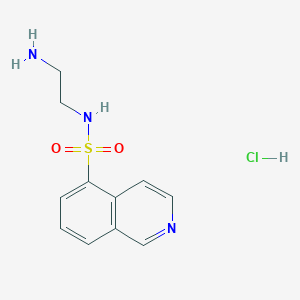

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

概要

説明

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride is a chemical compound known for its inhibitory action on cyclic nucleotide-dependent protein kinase and protein kinase C. This compound is widely used in biochemical research due to its ability to modulate various cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with 2-aminoethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The final product is often crystallized and packaged under inert conditions to maintain stability .

化学反応の分析

Types of Reactions

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

科学的研究の応用

Protein Kinase Inhibition

One of the primary applications of N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride is as an inhibitor of protein kinases, particularly protein kinase A (PKA). This compound has been shown to effectively inhibit PKA activity, which is crucial in various cellular signaling pathways. The structure-activity relationship (SAR) studies indicate that modifications to the isoquinolinesulfonamide moiety can significantly affect inhibitory potency. For instance, derivatives of H-9 have been synthesized and evaluated for their PKA inhibition capabilities, demonstrating that certain structural changes can enhance or diminish their effectiveness .

Radiolabeling for Imaging Studies

This compound has been utilized in radiochemistry for positron emission tomography (PET) imaging studies. The compound can be radiolabeled with carbon-11, allowing researchers to track its biodistribution in vivo. In studies conducted on rodent models, the radiolabeled form showed potential for imaging PKA activity in peripheral tissues, although its brain penetration was limited . This aspect opens avenues for further exploration into using this compound as a tracer in various biological systems.

High-Performance Liquid Chromatography (HPLC)

The compound is also applicable in analytical chemistry, particularly in the separation and analysis of isoquinoline derivatives using HPLC techniques. A reverse-phase HPLC method has been developed for the effective separation of this compound, which can be scaled for preparative purposes. The method employs acetonitrile and water as mobile phases, demonstrating compatibility with mass spectrometry when phosphoric acid is replaced with formic acid .

In Vitro Studies on PKA Inhibition

A study conducted to assess the potency of various isoquinoline derivatives revealed that this compound exhibited comparable inhibitory effects to other known PKA inhibitors like H-89. The study utilized a range of concentrations to determine the relative inhibition levels, confirming the compound's efficacy as a PKA inhibitor .

Structure-Based Drug Design

Research focused on the structure-based design of isoquinoline derivatives has highlighted the potential of this compound as a lead compound for developing new antitumor agents targeting protein kinase B (PKB). The findings suggest that modifications to the existing structure could yield more potent inhibitors with therapeutic relevance .

作用機序

The compound exerts its effects by inhibiting cyclic nucleotide-dependent protein kinase and protein kinase C. It binds to the active site of these enzymes, preventing substrate phosphorylation and subsequent signal transduction. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis .

類似化合物との比較

Similar Compounds

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide: Another potent inhibitor of casein kinase I with a similar structure but different substitution pattern.

N-(2-aminoethyl)-isoquinoline-8-sulfonamide: Shares the isoquinoline core but differs in the position of the sulfonamide group.

Uniqueness

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride is unique due to its specific inhibitory action on cyclic nucleotide-dependent protein kinase and protein kinase C. This specificity makes it a valuable tool in biochemical research for studying these enzymes and their associated pathways .

生物活性

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride, commonly known as fasudil , is a compound that has garnered significant attention in pharmacological research due to its biological activities, particularly as a protein kinase inhibitor. This article delves into its mechanisms of action, therapeutic potentials, and relevant research findings, including case studies and comparative analyses.

Fasudil primarily functions as an inhibitor of Rho-associated protein kinases (ROCKs) , which play crucial roles in various cellular processes such as smooth muscle contraction, cell migration, and neurite outgrowth. By inhibiting ROCKs, fasudil induces vasodilation , leading to lowered blood pressure and enhanced blood flow. This mechanism is particularly beneficial in treating cardiovascular diseases and conditions associated with excessive vascular smooth muscle contraction .

Therapeutic Applications

Fasudil has been investigated for its therapeutic effects in several areas:

- Cardiovascular Diseases : Due to its vasodilatory properties, fasudil is explored for conditions like hypertension and ischemic heart disease.

- Neurological Disorders : Research indicates potential benefits in neuroprotection and recovery from stroke by improving cerebral blood flow.

- Cancer : The inhibition of ROCKs may also impact tumor progression and metastasis, making fasudil a candidate for cancer therapies.

In Vivo Studies

A notable study evaluated the vasodilatory effects of fasudil in animal models. The compound was administered intravenously to dogs, resulting in significant increases in arterial blood flow. The potency of fasudil was comparable to that of diltiazem, a clinically used cardiovascular drug .

Case Studies

Several clinical trials have been conducted to assess the efficacy of fasudil:

- Stroke Recovery : A trial involving patients who suffered ischemic strokes demonstrated improved recovery outcomes when treated with fasudil compared to standard care.

- Pulmonary Hypertension : In patients with pulmonary hypertension, fasudil administration resulted in reduced pulmonary artery pressure and improved exercise capacity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| N,N-Dimethylbenzenesulfonamide | 0.66 | Different functional groups affecting solubility |

| 5-Amino-2-methylbenzenesulfonamide | 0.64 | Variation in amino group positioning |

| 4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl) | 0.70 | More complex structure with multiple sulfonamido groups |

| 1-Chloroisoquinoline-5-sulfonyl chloride | 0.54 | Chlorinated derivative affecting reactivity |

Fasudil stands out due to its specific inhibitory action on key protein kinases, which may not be present in other similar compounds. Its unique structure allows for targeted interactions critical for research into therapeutic applications.

特性

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMCOVXWUOADQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151614 | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116970-50-4 | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116970-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。